4,5,6,7-Tetrabromobenzotriazole 4,5,6,7-Tetrabromobenzotriazole Selective, cell-permeable casein kinase-2 (CK2) inhibitor (IC50 = 0.5 μM). Acts in an ATP/GTP competitive manner. Induces apoptosis.
TBB is an ATP/GTP-competitive inhibitor of casein kinase 2 (CK2; IC50 = 0.15 µM for rat liver CK2). It also inhibits PIM3 and DYRK2 with IC50 values of 0.86 and 0.99 µM, respectively, and several other protein kinases with IC50 values in the low micromolar range but displays less than 10% inhibition at 26 additional kinases up to 10 µM.
TBB is a potent protein kinase CK2 inhibitor, which induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells.
Brand Name: Vulcanchem
CAS No.: 17374-26-4
VCID: VC0549032
InChI: InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
SMILES: C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br
Molecular Formula: C6HBr4N3
Molecular Weight: 434.71 g/mol

4,5,6,7-Tetrabromobenzotriazole

CAS No.: 17374-26-4

Cat. No.: VC0549032

Molecular Formula: C6HBr4N3

Molecular Weight: 434.71 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

4,5,6,7-Tetrabromobenzotriazole - 17374-26-4

Specification

Description Selective, cell-permeable casein kinase-2 (CK2) inhibitor (IC50 = 0.5 μM). Acts in an ATP/GTP competitive manner. Induces apoptosis.
TBB is an ATP/GTP-competitive inhibitor of casein kinase 2 (CK2; IC50 = 0.15 µM for rat liver CK2). It also inhibits PIM3 and DYRK2 with IC50 values of 0.86 and 0.99 µM, respectively, and several other protein kinases with IC50 values in the low micromolar range but displays less than 10% inhibition at 26 additional kinases up to 10 µM.
TBB is a potent protein kinase CK2 inhibitor, which induces apoptosis and caspase-dependent degradation of haematopoietic lineage cell-specific protein 1 (HS1) in Jurkat cells.
CAS No. 17374-26-4
Molecular Formula C6HBr4N3
Molecular Weight 434.71 g/mol
IUPAC Name 4,5,6,7-tetrabromo-2H-benzotriazole
Standard InChI InChI=1S/C6HBr4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13)
Standard InChI Key OMZYUVOATZSGJY-UHFFFAOYSA-N
SMILES C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br
Canonical SMILES C1(=C(C2=NNN=C2C(=C1Br)Br)Br)Br
Appearance White solid powder

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